molecular formula C9H15NO3 B2991228 Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2287332-53-8

Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B2991228
M. Wt: 185.223
InChI Key: ZNBJWXGMUCBDKG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . Unfortunately, specific information on these properties for “Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate” is not available in the sources I have access to.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are structurally similar to Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate, have been synthesized through a highly regioselective 1,3-dipolar cycloaddition process. This method highlights the compound's potential as a versatile intermediate in organic synthesis (Molchanov & Tran, 2013).
  • The transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation conditions showcases the compound's role in facilitating the synthesis of complex spirocyclic structures (Sukhorukov et al., 2008).

Potential Biological Applications

  • Spirocyclic compounds, including those related to Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate, have been identified as cores in natural or synthetic products possessing significant biological activities. This underscores their potential in the development of new therapeutic agents (Sinibaldi & Canet, 2008).

Novel Synthetic Pathways

  • Research on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, through nucleophilic ring opening reactions, further demonstrates the compound's relevance in creating bioactive structural motifs (Santos et al., 2000).

Environmental and Material Science Applications

  • The removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines introduces a new application spectrum for spirocyclic compounds in environmental science. This work suggests their potential use in water purification and treatment processes (Akceylan, Bahadir, & Yılmaz, 2009).

properties

IUPAC Name

methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-5-10-9(6-13-7)3-2-4-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBJWXGMUCBDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2(CCC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate

CAS RN

2287332-53-8
Record name methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate
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